molecular formula C14H15N3O4S B7107892 methyl 4-(3-pyridin-2-ylazetidin-1-yl)sulfonyl-1H-pyrrole-2-carboxylate

methyl 4-(3-pyridin-2-ylazetidin-1-yl)sulfonyl-1H-pyrrole-2-carboxylate

Cat. No.: B7107892
M. Wt: 321.35 g/mol
InChI Key: WLNRASGVASEDNM-UHFFFAOYSA-N
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Description

Methyl 4-(3-pyridin-2-ylazetidin-1-yl)sulfonyl-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring, a pyridine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-pyridin-2-ylazetidin-1-yl)sulfonyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation, where the pyrrole derivative reacts with a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols.

    Coupling with Pyridine: The final step involves coupling the azetidine derivative with a pyridine ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyridine rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-(3-pyridin-2-ylazetidin-1-yl)sulfonyl-1H-pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used as a probe to study biological processes involving pyrrole, pyridine, and azetidine rings. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry

In industry, the compound can be used in the development of new materials with unique properties, such as polymers or catalysts. Its structural features may impart desirable characteristics to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 4-(3-pyridin-2-ylazetidin-1-yl)sulfonyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(3-pyridin-2-ylazetidin-1-yl)sulfonyl-1H-indole-2-carboxylate: Similar structure but with an indole ring instead of a pyrrole ring.

    Methyl 4-(3-pyridin-2-ylazetidin-1-yl)sulfonyl-1H-pyrrole-3-carboxylate: Similar structure but with the carboxylate group at a different position on the pyrrole ring.

    Methyl 4-(3-pyridin-2-ylazetidin-1-yl)sulfonyl-1H-pyrrole-2-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.

Uniqueness

Methyl 4-(3-pyridin-2-ylazetidin-1-yl)sulfonyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 4-(3-pyridin-2-ylazetidin-1-yl)sulfonyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-21-14(18)13-6-11(7-16-13)22(19,20)17-8-10(9-17)12-4-2-3-5-15-12/h2-7,10,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNRASGVASEDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)S(=O)(=O)N2CC(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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